Product packaging for (+)-Lycopsamine(Cat. No.:CAS No. 10285-07-1)

(+)-Lycopsamine

Cat. No.: B1675737
CAS No.: 10285-07-1
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lycopsamine (CAS 10285-07-1) is a retronecine-type pyrrolizidine alkaloid (PA) isolated from various plant species, most notably from the genus Symphytum (comfrey) . As a plant secondary metabolite, it functions as a natural defense against insect herbivores and is a common contaminant found in foods such as honey, tea, and herbal supplements . This bioactive compound is provided as a high-purity reference standard for research applications. In investigative toxicology, Lycopsamine is a critical compound for studying the mechanisms of PA-induced hepatotoxicity. Research shows that it inhibits the proliferation, colonization, and migration of human hepatocytes (HepD) and induces apoptosis through multiple pathways . The mechanism involves metabolic activation in the liver, leading to a burst of intracellular reactive oxygen species (ROS), calcium overload, and disruption of mitochondrial membrane potential, triggering mitochondrial apoptosis . Furthermore, studies provide the first direct evidence that Lycopsamine, particularly in combination with its epimer intermedine, can induce endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway . Conversely, pharmacological research has explored its potential protective effects. One in vivo study on spinal cord injured (SCI) rats reported that Lycopsamine significantly improved locomotory function, reduced lesion area, and suppressed apoptotic cell death by modulating the expression of key proteins like calpain, caspase-3, caspase-9, and Bcl-2 . This suggests complex, model-dependent biological activities that warrant further investigation. This product is sold as a laboratory reference material for diagnostic and in-vivo testing. It is For Research Use Only and is not certified for human or veterinary use . Researchers should handle this compound with appropriate care, as pyrrolizidine alkaloids are classified as genotoxic, carcinogenic, and hepatotoxic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO5 B1675737 (+)-Lycopsamine CAS No. 10285-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145542
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-07-1
Record name (+)-Lycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution of Lycopsamine

Plant Families Producing Lycopsamine-type PAs

Pyrrolizidine (B1209537) alkaloids are predominantly found in the families Asteraceae, Boraginaceae, and Apocynaceae, as well as in the genus Crotalaria within the Fabaceae family. scielo.org.mx The Boraginaceae family is particularly well-known for synthesizing and storing these types of alkaloids, with almost all genera containing them. sdsu.edu Lycopsamine and its isomers are characteristic of the Eupatorieae tribe within the Asteraceae family. tentamus.com

Boraginaceae

The Boraginaceae family is a significant source of pyrrolizidine alkaloids, including those of the lycopsamine type. phytolab.comscielo.org.mxsdsu.edu These alkaloids can occur as free necines (such as heliotridine (B129409) or retronecine) or as a mixture of free bases and their N-oxides. sdsu.edu They can form monoesters at the C-9 or C-7 positions, open-chain diesters at both C-7 and C-9, or, rarely, macrocyclic diesters linking C-7 with C-9. sdsu.edu

Echium vulgare

Echium vulgare, commonly known as Viper's Bugloss, is a plant species within the Boraginaceae family that has been reported to contain lycopsamine or one of its isomers. tentamus.com While E. vulgare contains Echium-type PAs such as echimidine (B1671080) and its N-oxide, studies have also detected lycopsamine and intermedine (B191556) N-oxides, although often in minor amounts compared to other PAs in this species. tentamus.comnih.gov One study identified ions corresponding to the presence of intermedine, lycopsamine, acetyllycopsamine/intermedine, echiumine, and 3'-acetylechiumine N-oxides in E. vulgare samples, noting that some of these N-oxides were not previously reported in this species. nih.gov

Heliotropium indicum

Heliotropium indicum, also known as Indian heliotrope, is a species belonging to the Boraginaceae family and is a known source of pyrrolizidine alkaloids. scielo.brijrti.orgscienceopen.comphytojournal.com Lycopsamine has been isolated from the roots of Heliotropium indicum. scielo.brijrti.orgscienceopen.com Research on H. indicum has shown that pyrrolizidine alkaloids are present in all tissues, with the highest concentrations found in the inflorescences, accounting for over 70% of the total plant alkaloids in a flowering plant. researchgate.netnih.gov Stems, leaves, and roots contained lower percentages of the total alkaloid content. researchgate.net

Cynoglossum officinale

Cynoglossum officinale, commonly known as Houndstongue, is another member of the Boraginaceae family that contains pyrrolizidine alkaloids, including those belonging to the lycopsamine group. ru.nl Studies on C. officinale have identified several major PAs, all predominantly present as N-oxides. ru.nl While the abstract mentions PAs belonging to the lycopsamine group, specific quantitative data for lycopsamine itself in C. officinale in this particular source is not explicitly detailed in the provided snippets, although other lycopsamine-type alkaloids like echinatine (B1671082), rinderine, and amabiline (B1664830) are mentioned as being present. ru.nl Another study indicates that Cynoglossum officinale can contain high levels of PAs compared to other Boraginaceae members. ru.nl

Symphytum officinale (Comfrey) and related species

Symphytum officinale, or Comfrey (B1233415), is a well-known medicinal plant within the Boraginaceae family that contains pyrrolizidine alkaloids. plantaanalytica.comresearchgate.netsci-hub.sethieme-connect.comresearchgate.net Lycopsamine and its epimer, intermedine, are reported as predominant pyrrolizidine alkaloids in Symphytum officinale. plantaanalytica.comnih.gov These alkaloids are present in both the root and aerial parts of the plant. researchgate.netresearchgate.net Studies on Symphytum species have found that the stereoisomers intermedine and lycopsamine, along with their corresponding N-oxides, are the most abundant compounds, accounting for a significant percentage of the total PA content. tandfonline.com For instance, in Symphytum spp., intermedine and lycopsamine and their N-oxides constituted 72% of the mean total PA content in one study. tandfonline.com The acetylated derivative, 7-acetyllycopsamine (B1675738), and its N-oxide were also present, albeit in smaller amounts. tandfonline.com

Data on the relative abundance of PAs in Symphytum species can be presented as follows:

Pyrrolizidine Alkaloid TypePercentage of Mean Total PA Content in Symphytum spp. tandfonline.com
Intermedine, Lycopsamine, and their N-oxides72%
Echimidine N-oxide15%
Echimiplatine N-oxide and Leptanthine N-oxide~5%
7-Acetyllycopsamine and its N-oxide1%

Research on Symphytum officinale root extracts specifically highlights lycopsamine as a major alkaloid. researchgate.net

Borago officinalis (Borage)

Borago officinalis, commonly known as Borage, is an annual herb in the Boraginaceae family that contains pyrrolizidine alkaloids, including lycopsamine. thenaturopathicherbalist.comwikidoc.orgresearchgate.netresearchgate.netnature.guide Lycopsamine, along with intermedine, amabiline, and supinine, has been identified in the leaves, seeds, and flowers of borage. thenaturopathicherbalist.comresearchgate.netresearchgate.net The concentration of these alkaloids in borage leaves has been reported as relatively low, in the range of 2-10 ppm in the dried herb. wikidoc.orgnature.guide Studies have shown that in borage roots, PAs are mainly present as the free base, while fresh leaves primarily contain N-oxides. researchgate.net

Data on the presence of lycopsamine and other PAs in different parts of Borago officinalis:

Plant Part of Borago officinalisPyrrolizidine Alkaloids DetectedConcentration (in dried leaves)Source
Leaves, Seeds, FlowersLycopsamine, Intermedine, Amabiline, Supinine- thenaturopathicherbalist.comresearchgate.net
LeavesIntermedine, Lycopsamine, Amabiline, Supinine2-10 ppm wikidoc.orgnature.guide
RootsPrimarily free base PAs (including lycopsamine and amabiline)< 0.001% dry weight researchgate.net
Fresh LeavesPrimarily PA N-oxides (including lycopsamine N-oxide)- researchgate.net
FlowersThesinine (major alkaloid), Lycopsamine, Supinidine (B1213332) viridiflorate- researchgate.net
SeedsThesinine (major alkaloid), Lycopsamine, Supinidine viridiflorate- researchgate.net

It is noted that the total alkaloid amount in fresh and dried leaves and stems of B. officinalis was reported to be less than 0.001% dry weight in one study. researchgate.net

Asteraceae (Tribe Eupatorieae)

The Asteraceae family, particularly the Eupatorieae tribe, is a known source of lycopsamine-type PAs. researchgate.netphytolab.com

Lycopsamine has been reported in Eupatorium japonicum. nih.gov Studies on the pyrrolizidine alkaloid composition of Eupatorium japonicum have identified lycopsamine among its constituents. researchgate.net

Eupatorium cannabinum, commonly known as hemp-agrimony, is another plant species where lycopsamine has been identified. pharmacompass.comnih.gov Investigations into the pyrrolizidine alkaloids present in the aerial parts of Eupatorium cannabinum have detected lycopsamine and other echinatine isomers. nih.govtinkturenpresse.de

Apocynaceae

The Apocynaceae family also contains species that produce lycopsamine-type PAs. researchgate.netresearchgate.netscielo.org.mx Lycopsamine-type PAs have been identified more broadly across the Apocynaceae family. researchgate.net

Parsonsia straminea, a native Australian vine, has been identified as a likely contributor to high levels of lycopsamine in honey, suggesting its presence in the plant. researchgate.netnih.govnih.gov A recent study identified lycopsamine and its N-oxide as the predominant PAs in the flowers, nectar, and pollen of Parsonsia straminea. researchgate.net Lycopsamine-type PAs have also been identified in other Parsonsia species. researchgate.net

Tissue-Specific Distribution of Lycopsamine in Plants

The distribution of pyrrolizidine alkaloids, including lycopsamine, can vary within different plant organs. nih.govcapes.gov.br Studies on the tissue-specific distribution of lycopsamine-type PAs in other Boraginaceae species, such as Heliotropium indicum, have shown the presence of PAs in all tissues, with the highest levels often detected in the inflorescences. nih.govcapes.gov.brresearchgate.net In H. indicum, inflorescences may account for more than 70% of the total plant alkaloid content. nih.govcapes.gov.brresearchgate.net The sites of PA biosynthesis can also vary among species; for instance, in H. indicum, PAs are synthesized in the shoot but not the roots, while in Symphytum officinale, they are made only in the roots. nih.govcapes.gov.brresearchgate.net

Lycopsamine in Food and Agricultural Products

Due to the occurrence of lycopsamine in various plant species, it can be found as a contaminant in certain food and agricultural products. nih.govresearchgate.netphytolab.com Pyrrolizidine alkaloids are known contaminants of various foodstuffs, including honey, teas, herbal teas, and food supplements, as well as animal feedstuff. phytolab.comtandfonline.com

Honey can become contaminated with pyrrolizidine alkaloids if bees visit plants containing these compounds. phytolab.com Lycopsamine, along with its isomers indicine (B129459) and intermedine, has been detected as predominant alkaloids in honey samples. researchgate.netnih.govnih.gov Studies analyzing honey samples have found pyrrolizidine alkaloid contamination at various concentrations. nih.govscielo.org.mx

Food supplements containing herbal ingredients from PA-producing plants, such as those from the Boraginaceae family or Eupatorium species, have been found to contain lycopsamine-type PAs, predominantly the monoesters lycopsamine, intermedine, and their respective N-oxides. tandfonline.com Pyrrolizidine alkaloids, including lycopsamine, have also been detected in milk samples, suggesting their transfer from contaminated animal feed. researchgate.nettandfonline.comfao.org

Interactive Data Table: Occurrence of Lycopsamine in Selected Plants

Wetland plant species Family Tribe Lycopsamine Presence
Eupatorium japonicum Asteraceae Eupatorieae Reported
Eupatorium cannabinum Asteraceae Eupatorieae Identified
Parsonsia straminea Apocynaceae - Predominant PA
Parsonsia spp. Apocynaceae - Identified
Heliotropium indicum Boraginaceae - Lycopsamine-type PAs present
Symphytum officinale Boraginaceae - Major constituent

Interactive Data Table: Lycopsamine and Isomers in Honey Samples

Sample Type Predominant Lycopsamine-type PAs Detected Associated N-oxides
Honey Lycopsamine, Indicine, Intermedine Lycopsamine N-oxide, Indicine N-oxide, Intermedine N-oxide

Interactive Data Table: Lycopsamine in Food and Agricultural Products

Product Type Occurrence of Lycopsamine-type PAs
Honey Common contaminant
Herbal Teas Detected
Food Supplements (containing PA-producing plants) Detected, often predominant
Animal Feedstuff Can be affected
Milk Detected, transferred from feed

Lycopsamine is a pyrrolizidine alkaloid (PA) that occurs naturally in various plant species. nih.govbiosynth.com It is a member of the lycopsamine-type pyrrolizidine alkaloids, which are open mono- or diesters containing either retronecine (B1221780) or heliotridine as the necine base. phytolab.com Lycopsamine and its N-oxide are among the numerous PAs that have been identified. phytolab.comnih.gov These compounds are of interest due to their natural occurrence and potential presence in food products through plant contamination. phytolab.comresearchgate.netages.at

Lycopsamine is found in plants belonging to several families, notably the Boraginaceae, Asteraceae (tribe Eupatorieae), and Apocynaceae. phytolab.comnih.gov Specific genera reported to contain lycopsamine and its N-oxide include Ageratum, Amsinckia, Anchusa, Borago, Cryptantha, Eupatorium, Heliotropium, Messerschmidia, and Symphytum. phytolab.comphytolab.com The presence and concentration of PAs in plants can vary depending on the plant variety, climatic conditions, season, and the specific part of the plant. ages.at

Contamination in Honey

Lycopsamine is a frequently detected pyrrolizidine alkaloid in honey. nih.govnih.govjst.go.jpmdpi.com Honey can become contaminated with PAs when bees forage on plants that produce these compounds. phytolab.comresearchgate.netnih.govmdpi.com Studies have consistently identified lycopsamine as one of the predominant PAs in honey samples from various geographical regions. nih.govjst.go.jpnih.gov

Research conducted on honey samples from Queensland, Australia, identified lycopsamine, along with indicine and intermedine (isomeric PAs), as the predominant alkaloids. nih.gov These isomers exhibit identical MS/MS spectra, and chromatographic methods, such as UHPLC at low temperatures, have been optimized to resolve them for accurate quantification and identification of botanical sources. nih.gov Native Australian vines of the Parsonsia genus are proposed as likely contributors to high levels of lycopsamine in many surveyed honeys in that region. nih.gov

Data from various studies on PA content in honey highlight the prevalence of lycopsamine-type alkaloids. Table 1 summarizes findings on the occurrence of lycopsamine in honey from different studies.

StudyGeographical RegionDetection Rate of Lycopsamine in Positive SamplesNotesSource
SurveyQueensland, AustraliaPredominant PA detected alongside isomersParsonsia spp. proposed as likely source nih.gov
StudyPoland31.3%Among the most often detected PAs nih.gov
SurveyEuropeAmong the most important PAs contributing to levelsEchimidine and lycopsamine were predominant nih.gov
StudySpain (Echium spp. honey)PresentDetected along with senecionine (B1681732) and echimidine nih.gov
SurveyKorean commercial honeysDetected in honey from the United States and AustraliaRelatively higher amounts in Australian honey compared to other countries jst.go.jp
StudyItalian HoneyDetected in 5 out of 129 samples (4%)Less prevalent than echimidine in this study mdpi.com

Presence in Herbal Teas

Herbal teas are another category of food product where lycopsamine and other PAs can be found. phytolab.comages.atmdpi.com Contamination typically occurs through the co-harvesting of PA-containing weeds along with the herbs used for the teas. ages.at

Analysis of various tea samples, including herbal teas, has revealed the presence of PAs. mdpi.comnih.gov In a study analyzing different tea types, lycopsamine N-oxide was detected in some samples. mdpi.com Another study focusing on herbal teas and culinary herbs found that at least some PAs were detected in all tested samples. nih.gov Lycopsamine, intermedine, and indicine, along with their N-oxides, were present in standard mixtures used for analysis of herbal teas. nih.gov

Research on Ageratum conyzoides, a plant used in medicinal teas in Brazil, detected lycopsamine, dihydrolycopsamine, acetyl-lycopsamine, and their N-oxides in analyzed extracts. scielo.br Lycopsamine and its N-oxide were identified as the two major PAs in this plant. scielo.br

Studies have also investigated the levels of PAs in different types of herbal teas. Table 2 presents some findings on the occurrence of lycopsamine-type PAs in herbal teas.

StudyTea Type(s) AnalyzedLycopsamine/Lycopsamine N-oxide DetectionNotesSource
StudyBlack, green, oolong, dark, white, and herbal teasLycopsamine N-oxide detected in some samplesOther PAs like echimidine and seneciphylline (B43193) also detected mdpi.com
StudyVarious herbal teas and culinary herbsPresent in standard mixtures for analysisAt least some PAs detected in all tested samples nih.gov
StudyAgeratum conyzoides medicinal teaLycopsamine and its N-oxide detectedIdentified as major PAs in this plant species scielo.br
Survey21 types of commercial herbal teasAnalyzed as part of 68 individual PAsTotal PA levels varied widely researchgate.net

Occurrence in Other Food Products

Beyond honey and herbal teas, lycopsamine and other PAs can occur in a range of other food products, primarily through the contamination of crops with PA-producing weeds during cultivation, harvesting, or processing. phytolab.comages.atnih.gov

Potential food sources of PA exposure include spices, leafy vegetables, lettuce, cereals, milk, eggs, meat, and offal. phytolab.comresearchgate.netages.atnih.govnih.gov While contamination in animal-derived products like milk, eggs, and meat is generally reported to be less common and at lower concentrations compared to honey and herbal teas, it can occur if animals ingest PA-containing feed. researchgate.netages.atnih.govcore.ac.ukresearchgate.net

Food supplements containing plant material known to produce PAs have also shown high levels of these compounds, with lycopsamine-type PAs being commonly found. nih.govwur.nl Cross-contamination can also lead to the presence of PAs in supplements made from plants not typically known to produce them. nih.gov

Research has investigated the occurrence of PAs in various food matrices. A study using UHPLC-MS/MS analyzed PAs in tea, honey, and milk samples. mdpi.com While PAs were detected in tea and honey, the study also included milk as a matrix susceptible to contamination. mdpi.com

A survey across Europe investigated PAs in a variety of animal- and plant-derived foods. core.ac.ukresearchgate.net PAs were detected in a small number of milk and egg samples, but not in yoghurt, cheese, infant formula, meat, or liver samples in that specific survey. core.ac.uk The levels in milk and eggs were relatively low. researchgate.net

The distribution of PA subclasses, including the lycopsamine type, can vary depending on the plant source and the food matrix. nih.govnih.gov

Biosynthesis of Lycopsamine

Core Pathway of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The core pathway for pyrrolizidine alkaloid biosynthesis begins with the amino acids ornithine or arginine, which are converted into putrescine. mdpi.comfishersci.finih.govmdpi.com Putrescine and spermidine (B129725) serve as essential substrates in the subsequent steps. researchgate.net The core pyrrolizidine moiety, known as the necine base, is derived from homospermidine. rsc.org

Role of Homospermidine Synthase (HSS)

Homospermidine synthase (HSS) is a key enzyme that catalyzes the first pathway-specific step in PA biosynthesis. nih.govuni-kiel.denih.govoup.comoup.com HSS is responsible for the formation of homospermidine. nih.govresearchgate.netpnas.org This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. researchgate.netnih.govnih.govpnas.org Homospermidine is a rare polyamine in plants and is specifically channeled into the PA pathway. researchgate.netnih.gov Research indicates that HSS evolved from deoxyhypusine (B1670255) synthase (DHS) through gene duplication and functional diversification. nih.govuni-kiel.deoup.com

Formation of Trachelanthamidine (B129624) from Precursor Amines (e.g., Putrescine, Spermidine, Homospermidine)

The core pathway involves the formation of trachelanthamidine from putrescine and spermidine via homospermidine. capes.gov.brnih.govresearchgate.netscispace.com Homospermidine is further processed by a diamine oxidase. capes.gov.brnih.govresearchgate.net Trachelanthamidine is considered a likely intermediate in the pathway leading to necine bases like retronecine (B1221780). uni-kiel.depsu.edu Studies using labeled precursors have shown the incorporation of putrescine and trachelanthamidine into the necine base moiety of PAs. researchgate.netpsu.edu

Diversification of Lycopsamine-type PAs

The structural diversity of PAs, including the lycopsamine type, arises from variations in the necine bases and the necic acids with which they are esterified. nih.gov Lycopsamine-like PAs are characterized by having branched C7 necic acids esterifying the C-9 hydroxyl group of the necine base. nih.gov

Structural Modification of Necine Bases

Following the formation of the core necine base, such as trachelanthamidine, structural modifications occur. capes.gov.bruni-kiel.denih.govresearchgate.net These modifications can involve hydroxylation at different carbon positions. nih.gov In some cases, trachelanthamidine undergoes modifications, potentially via intermediates like supinidine (B1213332) and retronecine, before esterification. uni-kiel.de

Esterification with Necic Acids

The final step in the formation of lycopsamine involves the esterification of the modified necine base with a specific necic acid. nih.govcapes.gov.brnih.govresearchgate.net This ester linkage typically occurs at the hydroxyl groups of the necine base, particularly at the C-9 position for lycopsamine-type PAs. nih.govnih.govmjcce.org.mk

Role of 2,3-dihydroxy-2-isopropylbutyric acid (unique necic acid of lycopsamine type)

Lycopsamine-type PAs are uniquely characterized by esterification with stereoisomers of 2,3-dihydroxy-2-isopropylbutyric acid. capes.gov.brnih.govresearchgate.net This branched C7 necic acid is a defining feature of this group of pyrrolizidine alkaloids. nih.gov The esterification with this specific necic acid occurs at the O9 position of the necine base. capes.gov.brnih.govresearchgate.net

Biosynthesis of C7 Necic Acids (e.g., Trachelanthic Acid)

The biosynthesis of the branched-chain C7 necic acids, such as trachelanthic acid and viridifloric acid, which are characteristic of lycopsamine-type PAs, has been a subject of investigation using radiolabeling studies chem960.commetabolomicsworkbench.org. These studies have provided insights into the precursor molecules involved in the formation of these complex acids chem960.commetabolomicsworkbench.org.

Role of Acetohydroxyacid Synthase (AHAS) / C7-hydroxyacid synthase (C7HAS)

Recent research has identified a key enzyme involved in the initial step of C7 necic acid biosynthesis. A duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, now designated as C7-hydroxyacid synthase (C7HAS), has been found to catalyze the first specific step in this pathway nih.govfishersci.bemitoproteome.org. This enzyme facilitates the transfer of an activated acetaldehyde (B116499) unit, derived from pyruvate (B1213749), to 2-oxoisovalerate, resulting in the formation of C7-pronecic acid, a direct precursor to the C7 necic acids nih.govfishersci.be. Phylogenetic analyses suggest that the biosynthesis of C7 necic acids in different plant families, including Boraginaceae and Eupatorieae, may have originated independently, highlighting a convergent evolution of PA pathways nih.gov.

Involvement of L-Valine and C2 Unit

Feeding experiments using isotopically labeled precursors have demonstrated the incorporation of L-valine into the structure of C7 necic acids like echimidinic acid and trachelanthic acid chem960.commetabolomicsworkbench.orgfishersci.nlwikidata.org. These studies indicate that L-valine contributes a significant portion of the carbon skeleton to these acids chem960.commetabolomicsworkbench.org. Additionally, a two-carbon (C2) unit is incorporated into the necic acid structure chem960.comfishersci.nl. This C2 unit is believed to originate from activated acetaldehyde, which is formed from pyruvate and transferred by the action of C7HAS nih.govfishersci.be.

O-Acylation at C-7 and/or C-3'

Following the esterification of the necine base (such as trachelanthamidine, derived from retronecine) with the C7 necic acid at the C-9 hydroxyl group, further diversification of lycopsamine-type PAs can occur through O-acylation wikipedia.org. This process involves the addition of acyl groups, commonly acetate, to hydroxyl positions on either the necine base at C-7 or the necic acid moiety at C-3' wikipedia.orgatamanchemicals.com. Examples of such acetylated derivatives include 7-acetyllycopsamine (B1675738) and 7-acetylintermedine (B1226797) wikipedia.orgmitoproteome.org153.126.167dokumen.pub. This acylation step contributes to the structural diversity observed among lycopsamine-type pyrrolizidine alkaloids wikipedia.org.

N-oxidation of Lycopsamine and its Derivatives in Plants

A significant metabolic transformation of lycopsamine and its derivatives in plants is N-oxidation, resulting in the formation of the corresponding N-oxides wikipedia.orgmitoproteome.org153.126.167nih.gov. This involves the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring. Pyrrolizidine alkaloid N-oxides are frequently the predominant form in which these compounds are found in plant tissues 153.126.167.

Pharmacological Research on Lycopsamine

Anti-cancer Activity

Studies have explored the anti-proliferative effects of lycopsamine on human lung cancer cells. jbuon.comnih.gov

Inhibition of Lung Cancer Cell Proliferation (in vitro)

Lycopsamine has been shown to inhibit the proliferation of human lung cancer cells, specifically the A549 cell line, in a dose-dependent manner in in vitro studies. jbuon.comnih.gov This antiproliferative effect is associated with the induction of apoptosis and autophagy, as well as the inhibition of cell cycle progression. jbuon.comnih.gov

Lycopsamine has been observed to induce apoptosis in lung cancer cells. jbuon.comnih.gov Apoptosis, a programmed cell death mechanism, is characterized by specific morphological changes. jbuon.com

The induction of apoptosis by lycopsamine in A549 cells is associated with the modulation of key proteins involved in the apoptotic pathway. Western blotting analysis indicated increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2 upon lycopsamine exposure. jbuon.comresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptotic cell death. jbuon.comresearchgate.net

Here is a conceptual representation of the observed changes in Bax and Bcl-2 levels:

ProteinEffect of Lycopsamine Treatment (in vitro)
BaxIncreased expression
Bcl-2Decreased expression

Lycopsamine has also been found to induce autophagy in lung cancer cells. jbuon.comnih.gov Autophagy is a cellular process involving the degradation of damaged organelles and proteins through the formation of autophagosomes. researchgate.netmdpi.com The formation of autophagosomes is considered a hallmark of autophagy. jbuon.comresearchgate.net

The induction of autophagy by lycopsamine is supported by changes in the expression levels of key autophagy-related proteins. Studies using western blotting analysis revealed increased expressions of pro-autophagy proteins, including LC3-I, LC3-II, and Beclin-1, following exposure to lycopsamine. jbuon.comnih.govresearchgate.net Specifically, the expression of LC3-II and Beclin-1 increased, while LC3-I expression remained largely unchanged in one study. researchgate.net

Here is a conceptual representation of the observed changes in pro-autophagy protein levels:

ProteinEffect of Lycopsamine Treatment (in vitro)
LC3-IIncreased expression (Note: One study indicated largely unchanged levels) jbuon.comnih.govresearchgate.net
LC3-IIIncreased expression
Beclin-1Increased expression

Lycopsamine has been observed to inhibit the progression of the cell cycle in lung cancer cells. jbuon.comnih.gov Flow cytometry analysis has indicated that lycopsamine treatment leads to cell cycle arrest at the G2/M checkpoint in lung cancer cells. jbuon.comnih.govresearchgate.net This arrest results in a dose-dependent accumulation of cells in the G2/M phase. jbuon.comresearchgate.net

Here is a conceptual representation of the effect of Lycopsamine on Cell Cycle Distribution:

Cell Cycle PhaseEffect of Lycopsamine Treatment (in vitro)
G2/MIncreased cell population
Other phasesDecreased cell population (with higher doses) jbuon.com
Suppression of Interleukin-2 (IL-2) Gene Expression

Research has indicated that lycopsamine can influence the expression of the Interleukin-2 (IL-2) gene. In studies involving human lung cancer cells (A549), lycopsamine treatment led to a decrease in the expression of the IL-2 gene. This effect was observed to be dose-dependent. nih.govjbuon.com The suppression of IL-2 expression is associated with the antiproliferative effects of lycopsamine on these cancer cells. nih.govjbuon.com

Antimicrobial Activities

Lycopsamine has demonstrated antimicrobial properties, including effects against certain fungi and bacteria. nih.govontosight.aimdpi.com

Antifungal Effects (e.g., against F. moniliforme)

Studies have evaluated the antifungal activity of lycopsamine against plant pathogens such as Fusarium moniliforme. nih.govresearchgate.net Lycopsamine, isolated from Heliotropium megalanthum, was shown to inhibit the mycelial growth of F. moniliforme at a specific concentration. nih.govresearchgate.net Other pyrrolizidine (B1209537) alkaloids, including europine (B191236) and those isolated from Heliotropium floridum, have also shown antifungal activities against F. moniliforme and other Fusarium species. nih.govresearchgate.net

Lycopsamine has also exhibited antifungal activity against Aspergillus flavus and Drechslera tetramera, with reported zones of inhibition. mdpi.comresearchgate.net

Neuroprotective Effects

Investigations into the pharmacological potential of lycopsamine have revealed neuroprotective effects, particularly in the context of spinal cord injury. nih.govnih.govmdpi.com

Improvement of Functional Recovery post-Spinal Cord Injury

Studies using rat models of spinal cord injury (SCI) have shown that lycopsamine treatment can lead to significant improvements in functional recovery. nih.govnih.govmdpi.com The Basso-Beattie-Bresnahan (BBB) locomotor rating scale was used to assess motor function, and results indicated significantly higher BBB scores in lycopsamine-treated rats compared to control groups at various time points following SCI. nih.gov This suggests that lycopsamine exhibits protective effects on functional recovery after SCI. nih.govnih.gov

Suppression of Apoptosis in Neural Tissues

Lycopsamine has been observed to reduce apoptotic cell death in neural and glial cells following spinal cord injury. nih.govnih.gov Investigations using techniques such as DAPI and TUNEL staining have shown a lower percentage of apoptotic cells in the spinal cord sections of lycopsamine-treated SCI rats. nih.gov

Further research into the underlying mechanisms revealed that lycopsamine influences the expression of apoptosis-related proteins. nih.gov Specifically, it caused a significant downregulation in the expression of pro-apoptotic markers such as Bax, Calpain, and cleaved Caspase 3 and 9. nih.govnih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was significantly upregulated. nih.govnih.gov These findings indicate that lycopsamine inhibits apoptotic cell death in neural tissues by modulating the balance of these key proteins. nih.gov

Modulation of Interleukin-10 (IL-10) and Tumor Necrosis Factor-α (TNF-α)

Lycopsamine treatment in SCI rat models has also been shown to modulate the expression of important cytokines involved in the inflammatory response. nih.govnih.govmdpi.com Studies found that lycopsamine significantly upregulated the expression of Interleukin-10 (IL-10) and decreased the expression of Tumor Necrosis Factor-α (TNF-α). nih.govnih.govmdpi.com IL-10 is generally considered an anti-inflammatory cytokine, while TNF-α is a pro-inflammatory cytokine. nih.govplos.org This modulation of cytokine levels by lycopsamine may contribute to its observed neuroprotective effects and improved functional recovery after spinal cord injury. nih.govnih.gov

Here is a summary of the observed effects in a data table:

Pharmacological EffectSpecific FindingResearch ContextCitation
Suppression of Interleukin-2 (IL-2) Gene ExpressionDecreased IL-2 gene expression in human lung cancer cells (A549). Dose-dependent effect.In vitro study on lung cancer cells. nih.govjbuon.com
Antifungal EffectsInhibition of mycelial growth of F. moniliforme.Study on plant pathogen. nih.govresearchgate.net
Antifungal activity against Aspergillus flavus and Drechslera tetramera.Evaluation of antimicrobial properties. mdpi.comresearchgate.net
Improvement of Functional Recovery post-SCISignificantly improved BBB locomotor scores in SCI rats.In vivo rat model of SCI. nih.govnih.gov
Suppression of Apoptosis in Neural TissuesReduced apoptotic cells in spinal cord tissue of SCI rats.In vivo rat model of SCI (DAPI, TUNEL staining). nih.gov
Downregulation of Bax, Calpain, cleaved Caspase 3 & 9; Upregulation of Bcl-2 in neural tissue of SCI rats.In vivo rat model of SCI (Western blot, qRT-PCR). nih.govnih.gov
Modulation of Interleukin-10 (IL-10) and TNF-αSignificantly upregulated IL-10 expression and decreased TNF-α expression in spinal cord tissue of SCI rats.In vivo rat model of SCI (Western blot, qRT-PCR). nih.govnih.gov

Mechanisms of Action in Pharmacological Contexts

Research indicates that Lycopsamine, especially when combined with Intermedine (B191556), impacts crucial cellular processes, leading to effects such as induced apoptosis in human hepatocytes. This combined exposure has been shown to trigger a cascade of events involving oxidative stress and the activation of intrinsic cellular death pathways.

Reactive Oxygen Species (ROS) Modulation

Studies have demonstrated that a mixture of Intermedine and Lycopsamine can cause a significant burst of intracellular reactive oxygen species (ROS) in human hepatocytes (HepD cells). This overproduction of ROS is intrinsically linked to the induction of apoptosis by the combined pyrrolizidine alkaloids. ROS are unstable molecular species that can damage cellular components and activate intracellular signaling cascades. While ROS are products of normal cellular metabolism, their overproduction can lead to oxidative stress, a state of imbalance between ROS generation and the cell's antioxidant defense mechanisms. The observed ROS burst suggests that Lycopsamine, in combination with Intermedine, disrupts this balance, contributing to cellular damage and the initiation of cell death pathways.

Mitochondrial Apoptosis Pathways

The combined exposure to Intermedine and Lycopsamine has been shown to induce mitochondrial apoptosis in human hepatocytes. The mitochondria play a central role in the intrinsic apoptosis pathway. Upon receiving apoptotic signals, the membrane permeability of mitochondria can be disrupted. This disruption leads to the release of pro-apoptotic factors, triggering a cascade of events that culminate in cell death. Research using Western blotting assays revealed increased protein expression levels of key markers associated with the mitochondrial apoptosis pathway, including Bax, caspase-3, caspase-9, and cl-PARP, following treatment with the Im and La mixture. Bax is a pro-apoptotic protein, while caspase-3 and caspase-9 are critical executioners and initiators of the caspase-dependent apoptotic program, respectively. The increased expression of these proteins indicates that the mitochondria-mediated pathway is a significant underlying molecular mechanism of the hepatotoxicity induced by the combined pyrrolizidine alkaloids.

Endoplasmic Reticulum (ER) Stress Pathways (e.g., PERK/eIF2α/ATF4/CHOP)

In addition to affecting ROS and mitochondrial pathways, the mixture of Intermedine and Lycopsamine has been found to significantly induce endoplasmic reticulum (ER) stress in human hepatocytes. The ER is vital for protein synthesis, folding, and secretion. Accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, activating the unfolded protein response (UPR). While the UPR initially aims to restore ER homeostasis, prolonged or excessive ER stress can trigger apoptotic pathways.

Toxicity and Toxicological Studies of Lycopsamine

General Toxicity Profile of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are recognized for their toxic effects on both humans and livestock. More than 660 PAs and their N-oxides have been identified in over 6,000 plant species, with about half of them considered toxic. The presence of a 1,2-unsaturated necine base is a key structural feature associated with the toxicity of these compounds. Human exposure can occur through the consumption of contaminated grains, honey, milk, or the use of herbal medicines containing these alkaloids.

Pyrrolizidine alkaloids are known to be genotoxic, meaning they can damage DNA. This damage is a critical step in the initiation of carcinogenesis. Upon metabolic activation, PAs can form DNA adducts, induce DNA cross-linking, DNA breaks, and cause chromosomal aberrations. nih.gov Studies have shown that PAs can induce mutations in various genes. nih.gov The genotoxicity of PAs is considered a primary mechanism for their carcinogenic effects. nih.gov

In a comparative study of eleven different PAs in human HepG2 liver cells with CYP3A4 overexpression and primary human hepatocytes, lycopsamine displayed one of the lowest genotoxic potencies. nih.gov Benchmark dose (BMD) modeling, a method used to characterize dose-response relationships, could not be performed for lycopsamine due to the lack of a significant genotoxic response in this particular study. nih.gov This suggests that while lycopsamine is genotoxic, its potency may be lower than that of other PAs like retrorsine. nih.gov

Relative Genotoxic Potency of Various Pyrrolizidine Alkaloids
Pyrrolizidine AlkaloidRelative Genotoxic Potency RankingRemarks
RetrorsineHighestShowed the strongest genotoxic potency with a low BMDL value.
Open Diesters (e.g., Senecionine (B1681732), Lasiocarpine)IntermediateBMD values were in the range of 0.1–10 µM.
Monocrotaline (B1676716)LowDisplayed low genotoxicity.
LycopsamineLowestDisplayed the lowest genotoxicity; BMD modeling was not possible due to a weak response. nih.gov

Many pyrrolizidine alkaloids have been shown to be carcinogenic in animal models. nih.gov The liver is the primary target organ for PA-induced tumors; however, tumors have also been observed in the lung, kidney, and other tissues. nih.gov The carcinogenicity of PAs is closely linked to their genotoxic properties. The formation of DNA adducts by reactive metabolites of PAs is believed to be the initiating event in the development of cancer. nih.gov While there is no definitive proof that PAs cause cancer in humans, there is concern due to their demonstrated carcinogenicity in animals and the fact that the metabolism of some PAs in human liver microsomes is similar to that in rodents. mdpi.com

Specific long-term carcinogenicity studies focusing solely on lycopsamine are limited. However, given its classification as a 1,2-unsaturated pyrrolizidine alkaloid, it is considered to have carcinogenic potential. In a study comparing the cytotoxicity of eleven purified dehydropyrrolizidine alkaloids (the toxic metabolites of PAs) in a chicken hepatocarcinoma cell line, lycopsamine was found to be one of the least toxic compounds tested. nih.gov

Hepatotoxicity, or liver damage, is the most well-documented toxic effect of pyrrolizidine alkaloids. nih.gov In humans, PA intoxication can lead to a condition known as hepatic sinusoidal obstruction syndrome (HSOS), also referred to as veno-occlusive disease. nih.gov This condition is characterized by the blockage of the small veins in the liver, leading to liver damage. nih.gov Chronic consumption of PAs can lead to liver cirrhosis and liver failure. mdpi.com

A study investigating the combined hepatotoxicity of intermedine (B191556) and lycopsamine on human hepatocytes (HepD cells) found that the mixture inhibited cell proliferation, colonization, and migration, and induced apoptosis (programmed cell death) in a dose-dependent manner. nih.govbohrium.com This indicates that lycopsamine contributes to liver cell damage. nih.govbohrium.com The study also revealed that the combination of these PAs caused a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and mitochondrial apoptosis. nih.govbohrium.commdpi.com

Mechanisms of Lycopsamine-Induced Toxicity

The toxicity of lycopsamine, like other 1,2-unsaturated pyrrolizidine alkaloids, is not inherent to the molecule itself but is a result of its metabolic activation.

The liver is the primary site of metabolic activation for pyrrolizidine alkaloids. nih.gov Cytochrome P450 enzymes in the liver convert PAs into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs). nih.gov These reactive metabolites are electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, forming adducts. nih.gov The formation of these adducts is the initial step in the cascade of events leading to cellular damage, toxicity, and carcinogenicity. nih.gov

The study on the combined toxicity of intermedine and lycopsamine provided further insight into the downstream mechanisms of toxicity in liver cells. nih.govbohrium.commdpi.com The research demonstrated that the mixture of these PAs induces hepatotoxicity through pathways involving endoplasmic reticulum (ER) stress. nih.govbohrium.commdpi.com Specifically, the exposure to intermedine and lycopsamine led to an increase in intracellular calcium levels, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway, which is a key signaling cascade in the ER stress response. nih.govbohrium.commdpi.com This finding suggests that in addition to direct damage from reactive metabolites, disruption of cellular organelles like the endoplasmic reticulum plays a significant role in lycopsamine-induced hepatotoxicity.

Summary of Toxicological Findings for Lycopsamine
Toxicological EndpointFinding for LycopsamineMechanism
GenotoxicityLower potency compared to other PAs. nih.govMetabolic activation to reactive pyrrolic esters that form DNA adducts. nih.gov
CarcinogenicityConsidered to have carcinogenic potential, but specific studies are limited. nih.govPresumed to be initiated by genotoxic events. nih.gov
HepatotoxicityInduces apoptosis and inhibits proliferation of human hepatocytes (in combination with intermedine). nih.govbohrium.comInduction of reactive oxygen species, mitochondrial apoptosis, and endoplasmic reticulum stress. nih.govbohrium.commdpi.com
PneumotoxicitySpecific data is lacking, but potential exists as a toxic PA. nih.govTransport of reactive metabolites from the liver to the lungs. mdpi.com

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

Once formed, the reactive pyrrolic esters of lycopsamine can covalently bind to cellular macromolecules, such as DNA and proteins, forming adducts. mdpi.comnih.gov These adducts disrupt the normal function of these essential biomolecules, leading to cytotoxicity and genotoxicity. The interaction with DNA can result in the formation of DNA adducts, DNA cross-links, and DNA-protein cross-links, which are pivotal in the mutagenic and carcinogenic potential of these alkaloids. mdpi.comacs.orgmdpi.com Similarly, the binding to cellular proteins forms pyrrole-protein adducts, which can impair protein function, leading to cellular dysfunction and injury. mdpi.com The formation of these adducts is a key determinant of the severity of liver damage induced by toxic PAs. mdpi.com

Metabolic StepKey Enzyme/ProcessProductCellular Consequence
BioactivationCytochrome P450 (CYP450) EnzymesDehydropyrrolizidine Alkaloids (Pyrrolic Esters)Generation of highly reactive electrophiles
Macromolecular InteractionAlkylationDNA Adducts, Protein AdductsGenotoxicity, Cytotoxicity, Disruption of cellular function
Table 1. Key Events in Lycopsamine's Metabolic Activation and Cellular Interaction.

Induction of Apoptosis

Lycopsamine has been shown to be a potent inducer of apoptosis, or programmed cell death. Research on a mixture of intermedine and lycopsamine demonstrated a dose-dependent induction of apoptosis in human hepatocytes. nih.gov This process is characterized by the activation of specific cellular pathways that lead to controlled cell dismantling. Studies on various PAs confirm that apoptosis is a critical mechanism in their cytotoxicity. nih.govsemanticscholar.org The apoptotic process initiated by lycopsamine involves the activation of caspases, a family of proteases that execute the cell death program. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been observed, indicating the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net

Intracellular Reactive Oxygen Species (ROS) Burst

A significant aspect of lycopsamine's toxicity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). A study involving a combination of intermedine and lycopsamine reported a significant burst of intracellular ROS in hepatocytes. nih.gov This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. Oxidative stress is a common feature in the toxicity of various PAs and contributes significantly to the subsequent cellular damage, including mitochondrial dysfunction and apoptosis. semanticscholar.orgnih.gov

Mitochondrial Dysfunction and Apoptosis

The mitochondria play a central role in lycopsamine-induced apoptosis. The accumulation of ROS and direct effects of the alkaloid's metabolites can lead to severe mitochondrial dysfunction. nih.govsemanticscholar.org This is characterized by a decrease in the mitochondrial inner membrane potential, a critical event that marks the commitment to apoptosis. nih.gov The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. researchgate.net This event triggers the activation of the caspase cascade, specifically through the Bax/caspase-9/caspase-3 pathway, ultimately leading to the execution of apoptosis. nih.gov

Endoplasmic Reticulum (ER) Stress

Recent evidence has implicated endoplasmic reticulum (ER) stress as a novel mechanism in the hepatotoxicity of lycopsamine. The ER is crucial for protein synthesis and folding, and its disruption can trigger a state of stress. A mixture of intermedine and lycopsamine was shown to induce ER stress, which in turn activated a specific apoptotic pathway. nih.gov This ER-mediated apoptosis is triggered by an increase in intracellular calcium (Ca2+) and the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway. nih.gov This finding provides direct evidence that ER stress contributes to the apoptotic cell death induced by lycopsamine. nih.gov Other studies on PAs corroborate that ER stress is a component of their toxic mechanism, often interlinked with oxidative stress and mitochondrial damage. semanticscholar.orgnih.govnih.gov

Cellular ProcessKey Findings for Lycopsamine/PAsAssociated Signaling Pathway
Apoptosis InductionDose-dependent increase in apoptotic cells nih.govCaspase-dependent pathway nih.gov
ROS BurstSignificant increase in intracellular ROS nih.gov-
Mitochondrial DysfunctionDecreased mitochondrial membrane potential nih.govBax/caspase-9/caspase-3 pathway nih.gov
Endoplasmic Reticulum (ER) StressInduction of ER-mediated apoptosis nih.govPERK/eIF2α/ATF4/CHOP pathway nih.gov
Table 2. Cellular Mechanisms of Lycopsamine-Induced Toxicity.

Calcium Overload

The toxic mechanisms of pyrrolizidine alkaloids (PAs), including Lycopsamine, are complex and involve multiple cellular pathways. One significant aspect of their cytotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis. Studies have shown that exposure to certain PAs can lead to an increase in cytosolic Ca2+ levels, a condition known as calcium overload. nih.govnih.gov

A mixture of Lycopsamine and its epimer, Intermedine, has been observed to cause a rise in intracellular Ca2+ in human hepatocytes. nih.gov This disruption of calcium homeostasis is a key event that can trigger further downstream cellular stress responses, including endoplasmic reticulum (ER) stress and mitochondrial apoptosis. nih.gov While not studied for Lycopsamine in isolation, other retronecine-type PAs have also been demonstrated to increase the concentration of calcium ions in liver cells. nih.gov

Comparative Toxicity Studies

The toxicity of Lycopsamine is often evaluated in comparison to other structurally related pyrrolizidine alkaloids, its N-oxide form, and as a component within plant extracts. These comparisons help to establish a relative toxicity profile and understand the factors that influence its toxic potential.

Lycopsamine vs. other Pyrrolizidine Alkaloids (e.g., Intermedine, Indicine (B129459), Senecionine)

Lycopsamine is a monoester PA, a structural class generally considered less toxic than diester or macrocyclic diester PAs. researchgate.net Its toxicity has been compared with other PAs in various studies.

In a cytotoxicity assay using human hepatoma (HepD) cells, the toxicity of four PAs was ranked in the following order: Retrorsine > Lycopsamine > Senecionine > Intermedine. mdpi.com This indicates that while Lycopsamine is less toxic than the macrocyclic diester Retrorsine, it exhibits greater cytotoxicity than Senecionine and its own epimer, Intermedine, in this specific cell line. mdpi.com Lycopsamine, Intermedine, and Indicine are stereoisomers, possessing the same chemical formula, which can make their individual analysis and quantification challenging. nih.govresearchgate.net

Another study using a chick bioassay model categorized Lycopsamine and Intermedine into a "low-toxicity group" when compared to a broader range of dehydropyrrolizidine alkaloids (DHPAs). nih.gov This group also included lasiocarpine N-oxide and senecionine N-oxide. The most toxic group in this assay included lasiocarpine, seneciphylline (B43193), senecionine, and heliotrine. nih.gov Senecionine has a reported LD50 of approximately 65 mg/kg in mice. wikipedia.org These findings highlight that the relative toxicity of PAs is dependent on the specific chemical structure and the biological model system used for evaluation. mdpi.comnih.gov

Comparative Cytotoxicity (IC50) of Pyrrolizidine Alkaloids in HepD Cells
CompoundIC50 (µM)
Retrorsine (Re)126.55
Lycopsamine (La)164.06
Senecionine (Sc)173.71
Intermedine (Im)239.39

Data sourced from a study on the cytotoxicity of various PAs in human hepatoma (HepD) cells. mdpi.com A lower IC50 value indicates higher cytotoxicity.

Toxicity of Pure Lycopsamine vs. Plant Extracts

Lycopsamine frequently co-occurs with other PAs, particularly its epimer Intermedine, in plants such as comfrey (B1233415) (Symphytum officinale) and in various herbal teas and food supplements. nih.govnih.govnih.gov Studies have shown that the combined toxicity of PAs can be greater than the toxicity of the individual compounds. nih.gov A mixture of Intermedine and Lycopsamine demonstrated higher cytotoxicity on human hepatocytes than either alkaloid administered alone. nih.gov

This synergistic effect suggests that plant extracts containing a mixture of PAs may pose a greater toxic risk than purified Lycopsamine at the same concentration. The PA content in plants is highly variable, depending on the plant species, organ, and harvesting conditions. cfmot.de Therefore, the toxicity of a plant extract is determined by the specific profile and concentration of all the PAs it contains, which often results in a more potent toxic effect than would be predicted from a single component like Lycopsamine. nih.gov

Lycopsamine and its N-oxide

Pyrrolizidine alkaloids exist in plants as both tertiary free bases (like Lycopsamine) and as the corresponding N-oxides (Lycopsamine N-oxide). plantaanalytica.com In many plant materials, the N-oxide form is predominant. plantaanalytica.com Toxicological studies consistently show that PA N-oxides are less toxic than their corresponding tertiary base PAs. mdpi.commdpi.com

For instance, the IC50 value for Lycopsamine N-oxide in HepD cells was found to be significantly higher than that of Lycopsamine, indicating lower cytotoxicity. mdpi.com Despite their lower intrinsic toxicity, PA N-oxides are not benign. They can be converted back to the toxic tertiary PA form by enzymes in the gut or liver, a process known as metabolic re-activation. mdpi.com In ruminant animals, this reduction of N-oxides to the tertiary base is particularly efficient. acs.org Therefore, while Lycopsamine N-oxide is less directly toxic, it serves as a precursor to the more toxic Lycopsamine.

Comparative Cytotoxicity (IC50) of Lycopsamine and its N-oxide
CompoundCell LineIC50 (µM)
LycopsamineHepD164.06
Lycopsamine N-oxideHepD>2500
LycopsamineHepG2>2500
Lycopsamine N-oxideHepG2>2500

Data sourced from a study comparing the cytotoxicity of PAs and their N-oxides. mdpi.com A higher IC50 value indicates lower cytotoxicity.

Preclinical Toxicity Studies

Preclinical toxicity studies are essential for evaluating the safety of chemical compounds before they are considered for human trials. hoeford.comupums.ac.in These studies involve in vitro (cell-based) and in vivo (animal) experiments to identify potential target organs for toxicity and to determine safe exposure levels. hoeford.com

In vivo Studies

In vivo studies are conducted in living organisms, typically in rodent (e.g., rat, mouse) and non-rodent (e.g., dog, monkey) species, to assess the systemic effects of a compound. hoeford.comyoutube.com For Lycopsamine, specific in vivo toxicity data comes from comparative studies in avian models.

An in vivo chick bioassay was used to compare the toxicity of eleven purified dehydropyrrolizidine alkaloids. nih.gov In this model, Lycopsamine was found to be among the least toxic of the compounds tested, along with Intermedine. nih.gov This research provides valuable comparative data but does not replace the need for formal preclinical safety testing in mammalian species to satisfy regulatory requirements for assessing human risk. youtube.com Such formal studies help to establish dose-response relationships and identify any organ-specific damage or other abnormalities that may result from exposure. youtube.comnih.gov

Animal Models (e.g., Rats, Chicks)

Toxicological assessments in animal models have been crucial in understanding the potential hazards of Lycopsamine. Studies have utilized various species to elucidate the compound's effects on biological systems.

Rats: Rats are a common model in toxicology due to their physiological similarities to humans. While specific studies focusing solely on Lycopsamine toxicity in rats are not extensively detailed in readily available literature, the general effects of pyrrolizidine alkaloids have been studied in this model. These studies often involve the administration of the compound followed by observation for clinical signs and subsequent biochemical and histopathological analysis.

Clinical Signs of Poisoning

The ingestion of plants containing Lycopsamine and other pyrrolizidine alkaloids can lead to a range of clinical signs in livestock, which are indicative of systemic poisoning, primarily affecting the liver.

In cattle, clinical signs of pyrrolizidine alkaloid toxicity can be subtle and varied at the onset. flockandherd.net.au They may include:

Depression and anorexia flockandherd.net.au

Diarrhea and tenesmus (straining to defecate) flockandherd.net.au

General ill-thrift and weight loss flockandherd.net.au

As the liver function deteriorates, more specific and severe signs may develop, including:

Jaundice (yellowing of the skin and eyes) flockandherd.net.au

Mild photosensitization flockandherd.net.au

Neurological signs due to hepatic encephalopathy, such as aimless wandering, head pressing, and aggression, resulting from the liver's inability to process ammonia. flockandherd.net.autamu.edu

In more acute and severe cases of poisoning by large amounts of toxins, animals may exhibit constipation or bloody diarrhea, and rectal prolapse. tamu.edu

Clinical SignObservation in Livestock
General Depression, anorexia, weight loss, ill-thrift
Gastrointestinal Diarrhea, tenesmus, constipation, bloody stool, rectal prolapse
Hepatic Jaundice, photosensitization
Neurological Aimless wandering, head pressing, aggression (hepatic encephalopathy)
Serum Biochemistry Analysis

Serum biochemistry analysis is a critical tool for assessing organ function and damage following exposure to toxic substances. In the context of Lycopsamine and other pyrrolizidine alkaloids, which are known hepatotoxins, key serum markers for liver function are of particular interest.

While specific data for Lycopsamine-only exposure in rats is limited in the available search results, studies on other hepatotoxic agents in rats provide a framework for the expected biochemical alterations. For instance, exposure to hepatotoxicants typically leads to significant elevations in the serum levels of:

Alanine aminotransferase (ALT): An enzyme primarily found in the liver; elevated levels are a strong indicator of liver cell damage. nih.govphcogj.comibbj.org

Aspartate aminotransferase (AST): An enzyme found in the liver and other organs; increased levels can also indicate liver injury. nih.govphcogj.comibbj.org

In studies involving other toxins in rats, researchers have observed dose-dependent increases in both ALT and AST activities, confirming liver damage. ibbj.org It is highly probable that Lycopsamine exposure would result in similar changes in serum biochemistry, reflecting its hepatotoxic nature.

ParameterExpected Change with HepatotoxicityReference
Alanine aminotransferase (ALT)Significant increase nih.govphcogj.comibbj.org
Aspartate aminotransferase (AST)Significant increase nih.govphcogj.comibbj.org

In vitro Cytotoxicity Studies

In vitro studies using cultured human cells provide valuable insights into the direct cytotoxic effects of compounds at a cellular level, helping to elucidate mechanisms of toxicity.

Human Hepatocytes (HepD Cells)

Studies on human hepatocyte cell lines are particularly relevant for assessing the hepatotoxicity of substances like Lycopsamine.

Research investigating the combined cytotoxicity of Intermedine and Lycopsamine on human hepatocytes (HepD cells) has shown that the mixture has significant inhibitory effects on cell viability. mdpi.comnih.govresearchgate.net The study found that the combination of these two pyrrolizidine alkaloids inhibited the ability of HepD cells to proliferate, colonize, and migrate, and induced apoptosis in a dose-dependent manner. mdpi.comnih.govresearchgate.net

The mechanism of this cytotoxicity was found to involve:

A burst of intracellular reactive oxygen species (ROS) mdpi.comnih.gov

Mitochondrial apoptosis mdpi.comnih.gov

Endoplasmic reticulum (ER) stress mdpi.comnih.gov

An increase in intracellular Ca2+, which triggers specific apoptosis pathways. mdpi.comnih.gov

Interestingly, a single low concentration of Lycopsamine (5 μg/mL) did not show obvious toxicity to HepD cells, but a mixture of several pyrrolizidine alkaloids at the same concentration did exhibit significant cytotoxicity. mdpi.com This suggests a synergistic toxic effect when multiple alkaloids are present.

Cell LineEffect of Lycopsamine (in combination with Intermedine)Mechanism of Action
HepD (Human Hepatocytes)Inhibition of proliferation, colonization, and migration; Induction of apoptosisIncreased ROS, mitochondrial apoptosis, ER stress, increased intracellular Ca2+
Cancer Cell Lines (e.g., A549 lung cancer cells)

Beyond its toxicity to healthy cells, Lycopsamine has also been investigated for its potential anti-cancer properties, which are rooted in its cytotoxic effects on cancer cells.

Studies on human lung cancer A549 cells have demonstrated that Lycopsamine has significant antiproliferative effects in a dose-dependent manner. nih.gov The mechanisms underlying this anti-cancer activity include:

Induction of Apoptosis: Lycopsamine was found to induce programmed cell death in A549 cells. nih.gov

Induction of Autophagy: The compound also triggered a cellular self-degradation process known as autophagy. nih.gov

Cell Cycle Arrest: Flow cytometry analysis showed that Lycopsamine inhibited cell cycle progression at the G2/M checkpoint. nih.gov

Suppression of Interleukin-2 (IL-2): The expression of the IL-2 gene was decreased following treatment with Lycopsamine. nih.gov

These findings suggest that Lycopsamine is a potent agent against lung cancer cells, with its antiproliferative effects being mediated through multiple cellular pathways. nih.gov

Cell LineEffect of LycopsamineMechanism of Action
A549 (Human Lung Cancer Cells)Inhibition of proliferationInduction of apoptosis and autophagy, cell cycle arrest at G2/M, suppression of IL-2 expression

Bioavailability and Absorption Studies of Lycopsamine

The bioavailability of lycopsamine, a monoester pyrrolizidine alkaloid, is a critical factor in understanding its toxicokinetics. Studies have primarily focused on two main routes of absorption: transcutaneous permeation, relevant for topical applications of products containing comfrey, and intestinal absorption, relevant for inadvertent oral ingestion through contaminated foods or herbal preparations.

Transcutaneous Permeation (e.g., from topical preparations)

The potential for lycopsamine to be absorbed through the skin is a significant consideration, particularly as plants containing this alkaloid, such as comfrey (Symphytum officinale), have a history of use in topical herbal remedies. mdpi.com In vitro studies using human skin models have been conducted to quantify the extent of this absorption.

One such study investigated the percutaneous absorption of lycopsamine from a spiked cream formulation applied to human skin in a Franz diffusion cell setup. nih.gov The findings indicated that while absorption occurs, it is relatively low. Over a 24-hour exposure period, the absorbed dose of lycopsamine was found to be 6.56 ± 2.43% of the total applied amount. nih.gov A detailed breakdown of the distribution of lycopsamine in this in vitro model revealed that the total absorbed dose, representing the amount that reached the receptor fluid, was 1.23% of the applied dose. nih.govmdpi.com The amount delivered into the skin (dermal delivery) was 3.61%, leading to a total dermal absorption value (receptor fluid + skin content) of 6.89%. nih.govmdpi.com

Another study involving rats examined the percutaneous absorption of a crude alcoholic extract from Symphytum officinale. nih.gov After dermal application, the urinary excretion of the corresponding N-oxides over two days was in the range of 0.1-0.4% of the applied dose, suggesting limited but measurable systemic absorption through the skin. nih.gov

Table 1: In Vitro Percutaneous Absorption of Lycopsamine Through Human Skin
ParameterValue (% of Applied Dose)Mass per Unit Area (ng/cm²)
Total Absorbed Dose (Receptor Fluid)1.23%0.809
Dermal Delivery (Skin Content)3.61%2.37
Dermal Absorption (Total)6.89%4.53
Mass Balance79.92%52.5

Data sourced from studies on in vitro human skin models. nih.govmdpi.com

Intestinal Absorption

Following oral ingestion, pyrrolizidine alkaloids (PAs) are generally understood to be rapidly absorbed from the gastrointestinal tract. nih.gov The primary in vitro model for assessing intestinal permeability of chemical compounds is the Caco-2 cell line, derived from human colon adenocarcinoma cells. dovepress.comnih.gov When cultured, these cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and transporter proteins. dovepress.com The rate of a compound's transport across this monolayer is quantified as the apparent permeability coefficient (Papp). nih.gov

While specific Papp values for lycopsamine were not found in the reviewed literature, studies on structurally similar PAs provide insight into its likely absorption mechanisms. Research has indicated that the passage of PAs across the intestinal barrier is structure-dependent. mdpi.com Furthermore, some PAs are substrates for efflux transporters, such as P-glycoprotein (ABCB1), which actively pump compounds back into the intestinal lumen, thereby reducing net absorption. researchgate.net For instance, a study on the PAs heliotrine and echimidine (B1671080) demonstrated that they are subject to this efflux mechanism in Caco-2 cells. researchgate.net The N-oxide form of lycopsamine has also been noted to be affected by an efflux mechanism.

The toxicity of monoester PAs like lycopsamine is generally considered to be lower than that of diester or macrocyclic PAs. nih.govmdpi.com However, due to their high detection rates in various food products and herbal preparations, their potential for human exposure and subsequent absorption remains a relevant area of study. nih.govnih.gov

Table 2: Classification of Intestinal Permeability Based on Caco-2 Cell Assays
Permeability ClassApparent Permeability (Papp) Value (cm/s)Expected In Vivo Human Absorption
Low&lt;1.0 x 10⁻⁶&lt;50%
Moderate1.0 - 10.0 x 10⁻⁶50 - 84%
High&gt;10.0 x 10⁻⁶≥85%

General classification for Caco-2 permeability assays as per regulatory guidelines. nih.gov

Compound Names

Compound Name
Echimidine
Heliotrine
Lycopsamine
P-glycoprotein

Advanced Analytical Methodologies for Lycopsamine Research

The accurate identification and quantification of pyrrolizidine alkaloids (PAs), including lycopsamine, are critical in various scientific disciplines. Advanced analytical methodologies play a crucial role in the detection, separation, and structural elucidation of these compounds in complex matrices. Chromatographic techniques, often coupled with mass spectrometry, are the cornerstone of modern PA analysis.

Advanced Analytical Methodologies for Lycopsamine Research

Spectroscopic Techniques

Spectroscopic techniques, both in isolation and hyphenated with separation methods, play a vital role in the analysis of lycopsamine. These techniques provide valuable information regarding the structure and concentration of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is used for structural identification and confirmation of pyrrolizidine (B1209537) alkaloids, including novel ones researchgate.net. Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS and LC-MS), is a prevalent technique for the detection and quantification of pyrrolizidine alkaloids like lycopsamine arxiv.orgresearchgate.netmdpi.com. LC-MS/MS is considered a golden standard in the field for detecting and quantifying pyrrolizidine alkaloids at trace levels in complex food matrices uva.es. Vacuum differential mobility spectrometry combined with column-switching liquid chromatography-mass spectrometry has also been investigated for the analysis of lycopsamine and its N-oxide, offering improved selectivity and faster assay times nih.gov.

UV Spectroscopy

Ultraviolet (UV) spectroscopy can be utilized in the analysis of lycopsamine, particularly when coupled with techniques like High-Performance Liquid Chromatography (HPLC). Studies have noted a principal peak in the UV spectra at a wavelength of 355 nm, which is related to lycopsamine found in certain plant extracts semanticscholar.orgresearchgate.net. This characteristic absorption can be used for detection and quantification purposes in methods employing UV detectors.

Immunoassays (e.g., ELISA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer alternative approaches for the detection and screening of lycopsamine, particularly in matrices like honey and feed researchgate.netnih.gov. A multiplex ELISA test has been developed for the rapid screening of representatives of different pyrrolizidine alkaloid types, including lycopsamine nih.gov. This method has been validated for honey and feed matrices and demonstrated a detection capability of less than 25 µg/kg for lycopsamine and other tested alkaloids nih.gov. The inclusion of a zinc reduction step in the extraction procedure allows for the additional detection of N-oxides of pyrrolizidine alkaloids nih.gov. While immunoassays can be rapid screening tools, the technique can be hampered by the presence of some cross-reactivity, which may affect the specific detection of target pyrrolizidine alkaloids researchgate.net.

Reference Standards and Quality Control in Research

The use of reference standards is fundamental for accurate quantification and rigorous quality control in lycopsamine research weblivelink.comresearchgate.netnih.gov. Reference standards, such as pharmaceutical secondary standards and certified reference materials, provide a reliable basis for calibrating analytical instruments and validating methods sigmaaldrich.com. These standards are essential for various research applications, including method validation, stability studies, and the identification of unknown impurities weblivelink.com. The availability of well-characterized lycopsamine and lycopsamine N-oxide reference standards, often accompanied by comprehensive Certificates of Analysis and analytical data, is critical for ensuring that research findings comply with regulatory standards and are reproducible weblivelink.comsigmaaldrich.com. Using reference compounds allows for the comparison of retention factors and UV spectra, aiding in the identification and quantification of lycopsamine in complex samples researchgate.net.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis Approaches

Total synthesis of lycopsamine and its analogs involves constructing the complete molecular structure from simpler precursors. Various strategies have been developed to achieve this, often focusing on the stereochemistry and the formation of the pyrrolizidine (B1209537) core.

Strategies for Lycopsamine and its Analogs

Synthetic strategies for lycopsamine and its analogs typically involve the coupling of a necine base, such as retronecine (B1221780), with appropriate necic acids or their derivatives. For lycopsamine, the necine base is retronecine, and the necic acid is viridifloric acid. biorxiv.org Approaches often involve the synthesis of the necine base and the necic acid fragments separately, followed by their esterification. Regiospecific coupling at the C-9 position of the retronecine moiety is a key step in the synthesis of lycopsamine and its isomers like intermedine (B191556). biorxiv.org Semi-synthetic routes starting from naturally occurring lycopsamine may involve modifications such as acetylation, which requires specific protecting group strategies to control regioselectivity and stereochemistry. nih.gov

Enantioselective Synthesis

Enantioselective synthesis aims to produce a specific stereoisomer of a compound. For pyrrolizidine alkaloids like lycopsamine, controlling the stereochemistry of the necine base and the necic acid is crucial as different stereoisomers can have varying biological activities. nih.govescholarship.org While some early syntheses of related pyrrolizidine alkaloids yielded racemic mixtures, significant efforts have been directed towards developing enantioselective routes. nih.govbeilstein-journals.org These approaches often involve the use of chiral starting materials or asymmetric catalytic reactions to establish the desired stereocenters in the necine base or the necic acid fragments. nih.govescholarship.org For example, enantioselective approaches to other complex alkaloids have utilized strategies such as diastereoselective cyclizations and tandem reactions to control stereochemistry. nih.govescholarship.orgnih.gov

Synthesis of Pyrrolizidine Alkaloid N-oxides

Pyrrolizidine alkaloids often exist in plants as their N-oxides. scielo.org.mxmdpi.comnih.gov The synthesis of PA N-oxides, including lycopsamine N-oxide, is important for understanding their biological roles and toxicity. biorxiv.orgresearchgate.net PA N-oxides are generally considered less toxic than their corresponding tertiary amine forms, as they require metabolic reduction to the tertiary amine to exert significant toxicity. mdpi.comnih.gov Synthesis of PA N-oxides can be achieved by oxidation of the tertiary amine precursor. For instance, oxidation of lycopsamine yields lycopsamine N-oxide. biorxiv.org This conversion is a crucial aspect of their metabolism and detoxification. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of pyrrolizidine alkaloids, including lycopsamine, dictates their biological activities, particularly their toxicity. Current time information in Bangalore, IN.thieme-connect.comnih.gov

SAR in Toxicity Mechanisms

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids like lycopsamine is primarily associated with their metabolic activation in the liver by cytochrome P450 enzymes. mdpi.comnih.gov This process converts the parent alkaloids into reactive dehydropyrrolizidine metabolites (pyrrolic metabolites). mdpi.com These reactive intermediates can then bind covalently to cellular macromolecules such as proteins and DNA, forming adducts. researchgate.netmdpi.com The formation of these pyrrole-protein and pyrrole-DNA adducts is a key event leading to hepatotoxicity, genotoxicity, and carcinogenicity. mdpi.comnih.gov

SAR in Pharmacological Effects

The pharmacological effects of Lycopsamine are intrinsically linked to its chemical structure, particularly its classification as a pyrrolizidine alkaloid (PA). Lycopsamine possesses a bicyclic pyrrolizidine nucleus, specifically a retronecine-type base, which is characterized by a 1,2-unsaturated double bond. nih.govfishersci.nlsigmaaldrich.com This necine base is esterified with a necic acid moiety, making Lycopsamine a monoester PA. nih.govfishersci.nl The stereochemistry, including the (1R,7aR) configuration of the pyrrolizidine ring and the (2S,3S) configuration of the necic acid moiety, is considered crucial for its interactions with biological targets. nih.gov

A significant aspect of the SAR of 1,2-unsaturated PAs, including Lycopsamine, is their metabolic activation. These compounds are considered pre-toxins that require biotransformation, primarily by hepatic cytochrome P450 enzymes, to exert their toxic effects. nih.govfishersci.nlwikipedia.orgnih.gov This metabolic process converts the parent alkaloid into highly reactive dehydropyrrole esters (pyrrolic metabolites). fishersci.nlwikipedia.org The presence of the 1,2-double bond in the necine base is essential for this activation. fishersci.nlsigmaaldrich.comnih.gov These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins, forming adducts. nih.govfishersci.nlwikipedia.org This adduction is a key mechanism underlying the hepatotoxicity and genotoxicity associated with these alkaloids. nih.govfishersci.nlwikipedia.org

Studies comparing the toxicity of different PA structures have indicated that the toxicity is closely related to the structure. fishersci.nl Specifically, 1,2-unsaturated PAs are generally associated with toxic effects, whereas saturated PAs (platynecine type) are not. fishersci.nlsigmaaldrich.comnih.gov Furthermore, within the retronecine-type PAs, diesters have been reported to exhibit higher toxicity compared to monoesters like Lycopsamine. fishersci.nl

The necine base type also influences genotoxic activity. Research using the Salmonella/mammalian microsomal test indicated that pyrrolizidine alkaloids of the heliotridine (B129409) and otonecine (B3428663) base types showed positive mutagenic responses in the presence of S-9 mix, while retronecine-type alkaloids, including Lycopsamine, were not mutagenic under the same study conditions. hpc-standards.com This suggests a structure-activity relationship for mutagenicity based on the specific necine base structure.

Necine Base TypeRepresentative AlkaloidsMutagenic Activity (with S-9 mix)
HeliotridineHeliotrine, LasiocarpinePositive
OtonecineSenkirkine, Petasitenine, ClivorinePositive
RetronecineLycopsamine, Retrorsine, Monocrotaline (B1676716), etc.Negative

Beyond its well-documented role in toxicity, Lycopsamine has also been explored for other pharmacological activities. Research has indicated potential anti-inflammatory effects in vitro.

More detailed research findings regarding the pharmacological effects of Lycopsamine come from studies investigating its potential protective effects in models of spinal cord injury (SCI). In a rat model of SCI, Lycopsamine administration was shown to improve locomotory function and decrease the lesion area. These protective effects were associated with the suppression of cell death, specifically apoptosis. Mechanistically, Lycopsamine was found to downregulate the expression of pro-apoptotic proteins such as calpain, cleaved caspase 3, cleaved caspase 9, and Bax, while significantly upregulating the expression of the anti-apoptotic protein Bcl-2. Furthermore, Lycopsamine modulated the inflammatory response in the injured spinal cord, leading to a significant upregulation of interleukin-10 (IL-10) and a decrease in the expression of tumor necrosis factor-α (TNF-α).

The specific structural features of Lycopsamine responsible for these potentially beneficial effects are not as extensively characterized as those for its toxicity. However, its ability to influence apoptotic and inflammatory pathways suggests interactions with specific cellular targets involved in these processes. The stereochemistry of Lycopsamine is likely important for these interactions, similar to its role in biological activity in general. nih.gov

The following table summarizes key findings from the study on Lycopsamine's effects in a rat model of spinal cord injury:

Measured OutcomeEffect of Lycopsamine Treatment (vs. Vehicle)Significance (p-value)Proposed Mechanism Link
Locomotory Function (BBB)Improved< 0.01Reduced apoptosis, modulated inflammation
Lesion Area (SCI)Decreased< 0.01Reduced apoptosis
ApoptosisReducedNot specified (study indicates reduction)Downregulation of pro-apoptotic proteins, upregulation of anti-apoptotic protein
Calpain ExpressionDownregulatedNot specifiedInhibition of apoptosis
Cleaved Caspase 3 Exp.DownregulatedNot specifiedInhibition of apoptosis
Cleaved Caspase 9 Exp.DownregulatedNot specifiedInhibition of apoptosis
Bax ExpressionDownregulatedNot specifiedInhibition of apoptosis
Bcl-2 ExpressionUpregulatedSignificantInhibition of apoptosis
IL-10 ExpressionUpregulated< 0.01Modulation of inflammatory response
TNF-α ExpressionDecreased< 0.01Modulation of inflammatory response

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Interventions

Research has explored the potential therapeutic applications of lycopsamine, including its use as an anti-inflammatory agent and its possible role in treating certain neurological disorders. ontosight.ai In vitro studies have demonstrated significant anti-inflammatory activity. ontosight.ai Lycopsamine is considered a lead compound for the development of new therapeutic agents. ontosight.ai

Recent studies have investigated the effects of lycopsamine in the context of spinal cord injury (SCI) in rats. Findings suggest that lycopsamine may exert protective effects and improve functional recovery after SCI by suppressing cell death. nih.gov Specifically, lycopsamine was observed to downregulate the expression of proteins associated with apoptosis (Bax, Calpain, Caspase 3 and 9) and upregulate the expression of an anti-apoptotic protein (Bcl-2). nih.gov It also significantly upregulated interleukin-10 (IL-10) and decreased tumor necrosis factor-α (TNF-α), suggesting an anti-inflammatory effect in this context. nih.gov

Furthermore, lycopsamine has shown significant antiproliferative effects in A549 lung cancer cells in a dose-dependent manner. mdpi.com These effects were linked to the induction of autophagy and apoptosis, as well as the inhibition of IL-2 expression. mdpi.com This indicates that lycopsamine is a potential anti-lung cancer agent and could serve as a lead molecule in lung cancer treatment. mdpi.com

Lycopsamine has also been evaluated for its antifungal effects. Isolated from Heliotropium megalanthum, lycopsamine inhibited the mycelial growth of the plant pathogen F. moniliforme at a dose of 0.5 mg/mL. mdpi.com

Despite these promising findings, lycopsamine is considered a relatively less-studied compound, and further research is needed to fully elucidate its pharmacological effects and potential therapeutic applications. ontosight.ai

Refined Risk Assessment and Regulatory Measures

Pyrrolizidine (B1209537) alkaloids (PAs), including lycopsamine, are recognized for their potential hepatotoxicity, genotoxicity, and neurotoxicity to humans and animals. biosynth.commdpi.comnih.gov Consequently, refined risk assessment and regulatory measures are crucial. Current regulatory approaches often set limits based on toxicity data primarily derived from oral exposure. researchgate.net

Research is ongoing to better understand the bioavailability and potential risks associated with different routes of exposure, such as topical application. Studies investigating the penetration of lycopsamine from comfrey (B1233415) ointments through human epidermis have shown low permeability, with only small amounts migrating through the skin. researchgate.net Even in a worst-case scenario, the theoretical skin penetration was estimated to be low, suggesting that current guidelines on PA risk related to topical preparations might be overly cautious. researchgate.net

Risk assessment strategies are also being refined to account for the combined toxicity of different PAs that may coexist in plants and food products. nih.gov Studies exploring the combined hepatotoxicity of lycopsamine and intermedine (B191556), two monoesters frequently found together, have shown that their mixture can have higher cytotoxicity than individual compounds at low concentrations. nih.gov This highlights the need for further research into the combined toxicity of PAs to provide a more scientific basis for risk assessment. nih.gov

Regulatory bodies, such as the European Food Safety Authority (EFSA), have identified lycopsamine-type PAs as being of particular importance for food and feed safety. nih.gov Efforts are underway to develop rapid screening methods for PAs, including lycopsamine, in various matrices like honey and feed, to serve as risk-management tools. nih.gov

Data on the content of lycopsamine and other PAs in various plant sources, including those used in traditional medicine, are being collected to inform risk assessments. frontiersin.org Risk assessment methods based on the margin of exposure (MOE) combined with relative potency factors (REP) are being explored to provide a more refined evaluation of the risks associated with PA exposure. frontiersin.org

Continued Research on Biosynthetic Pathways

Understanding the biosynthetic pathways of lycopsamine is essential for various reasons, including potentially controlling its production in plants and identifying novel enzymes for biotechnological applications. Lycopsamine is a lycodine-type alkaloid, and its biosynthesis involves the formation of a necine base and a necic acid. nih.govresearchgate.net

Research has focused on the core pathway for the formation of the necine base, such as trachelanthamidine (B129624), from precursors like putrescine and spermidine (B129725), via homospermidine. nih.govresearchgate.net The enzyme homospermidine synthase catalyzes the first committed step in PA biosynthesis and has been a subject of investigation. nih.govherbapolonica.pl Studies have shown that the site of PA biosynthesis can vary among plant species. researchgate.net For instance, in Heliotropium indicum, PAs are synthesized in the shoot, while in Symphytum officinale, biosynthesis occurs in the roots and potentially young leaves. researchgate.net

Further steps in the biosynthesis involve the structural modification of necine bases and their esterification with necic acids like trachelanthic acid, which is unique to lycopsamine-type PAs. researchgate.netacs.org Continued research is needed to fully elucidate the enzymes and genetic regulation involved in these complex pathways.

Advanced Analytical Method Development

Accurate and sensitive analytical methods are crucial for the detection, identification, and quantification of lycopsamine in various complex matrices, including plant materials, food products, and biological samples. Traditional methods often involve liquid or gas chromatography. nih.gov

Recent efforts have focused on developing more rapid and efficient screening methods. A multiplex ELISA test for different PA types, including lycopsamine, has been developed and validated for matrices like honey and feed, demonstrating detection capabilities below 25 µg/kg. nih.gov This method allows for the simultaneous screening of multiple samples and analytes. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods are widely used for the analysis of PAs, offering high sensitivity and selectivity. researchgate.netnih.govcapes.gov.br These methods are continuously being refined for improved separation and quantification of isomeric PAs like lycopsamine, intermedine, and indicine (B129459). researchgate.net For example, optimizing UHPLC conditions, such as operating at low temperature, can improve the resolution of these isomers. researchgate.net

Validation of analytical methods is crucial to ensure their accuracy, precision, and reliability for regulatory purposes and research studies. nih.govresearchgate.net Future research aims to further enhance the sensitivity, specificity, and throughput of analytical techniques for lycopsamine and other PAs in diverse sample types.

Data on the performance of analytical methods, such as limits of detection (LODs), limits of quantification (LOQs), and recovery rates, are important for assessing their suitability for different applications. For a UHPLC-MS/MS method used for PA analysis in food matrices, LODs ranged from 0.015–0.75 µg/kg and LOQs from 0.05–2.5 µg/kg, with good recovery rates across different matrices. nih.gov

Ecological Role and Chemoecology Studies

Pyrrolizidine alkaloids are thought to play a role in plant defense against herbivores. nih.gov Understanding the ecological role of lycopsamine involves studying its distribution in plants, its interactions with herbivores and pollinators, and its fate in the environment.

Lycopsamine and other PAs are found in various plant families, including Boraginaceae and Apocynaceae. nih.govresearchgate.net Their presence and concentration can vary between plant species and even within different tissues of the same plant. researchgate.netresearchgate.net Studies on the distribution of lycopsamine-type PAs in species like Pulmonaria obscura have shown higher concentrations in roots and rhizomes compared to leaves and inflorescences. researchgate.net

The transfer of PAs from plants to honey by pollinating bees is an important area of chemoecological research with implications for food safety. researchgate.netusda.gov Lycopsamine and its N-oxide have been identified as predominant PAs in the flowers, nectar, and pollen of certain plant species, suggesting them as likely botanical origins for these compounds in honey. researchgate.net

Research also explores how herbivores interact with PA-containing plants. Some insects, like Longitarsus beetles, are able to sequester PAs from their host plants, and the concentrations in the beetles can differ from those in the plants. researchgate.net

Understanding the chemotaxonomic significance of lycopsamine and other PAs can aid in plant classification and identification. capes.gov.br The presence and pattern of PAs can serve as taxonomic markers for certain plant genera and species. capes.gov.br

Future chemoecology studies on lycopsamine could investigate its role in plant-microbe interactions, its persistence and transformation in different environmental compartments, and the evolutionary drivers behind its production in plants.

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodMatrixLODKey AdvantagesLimitations
TLCComfrey root0.70 µgCost-effective, no reference standardLow sensitivity
HPLC-MS/MSAqueous solutions0.014 ngHigh precision, low LODRequires specialized equipment
HRAMPlant tissues, honey1–10 ng/gIsomer differentiationHigh operational cost

Advanced: What experimental models are used to study lycopsamine’s neuroactivity and therapeutic potential?

Answer:

  • In Vitro : Rat hippocampal neurons are used to assess glutamate receptor modulation (e.g., NMDA, glycine receptors). Electrophysiological assays measure ion current inhibition .
  • In Vivo : Spinal cord injury (SCI) models in rodents evaluate neuroprotection. Metrics include locomotor recovery (BBB scale), apoptosis markers (Bax/Bcl-2 ratio), and cytokine profiling (IL-10, TNF-α) .
  • Anticonvulsant Studies : DBA/2 mice models test seizure suppression via GABAergic or glutamatergic pathway modulation .

Advanced: How does lycopsamine’s toxicity profile compare to other pyrrolizidine alkaloids?

Answer:
Lycopsamine’s monoester structure confers lower toxicity than diester PAs (e.g., retrorsine, senecionine). Key differences:

ParameterLycopsamine (Monoester)Lasiocarpine (Diester)
GenotoxicityWeak DNA adductsStrong crosslinks
ROS InductionMinimalSignificant
Hepatotoxicity (EC₅₀)~50 µM (rat hepatocytes)~5 µM
Metabolic ActivationSlower dehydrogenationRapid conversion

Diester PAs induce bifunctional DNA crosslinks and oxidative stress, whereas lycopsamine’s monoester limits these effects .

Advanced: What strategies are employed in lycopsamine synthesis and structural modification?

Answer:

  • Biosynthesis : In plants, retronecine is esterified via acyltransferase enzymes with necic acids (e.g., viridifloric acid) .
  • Chemical Synthesis : Multi-step routes include:
    • Retronecine core synthesis via Pictet-Spengler cyclization.
    • Esterification at C7/C9 using activated necic acid derivatives (e.g., acid chlorides).
    • N-Oxidation with mCPBA or H₂O₂ to study metabolite toxicity .
      Challenges include stereochemical control and minimizing racemization during esterification .

Advanced: How do oxidation states (e.g., N-oxides) influence lycopsamine’s detection and toxicity?

Answer:

  • N-Oxides : Formed via plant oxidation or hepatic metabolism. Less toxic than parent PAs but reconvert in acidic gut conditions .
  • Analytical Impact : N-oxides require reduction (e.g., Zn/HCl) prior to LC-MS analysis. Failure to account for them underestimates total PA content by 30–50% .
  • Toxicokinetics : N-oxides exhibit higher water solubility, altering tissue distribution. Ratios of lycopsamine to N-oxide vary by plant tissue (e.g., 78:1 in Parsonsia straminea nectar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Lycopsamine
Reactant of Route 2
Reactant of Route 2
(+)-Lycopsamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.